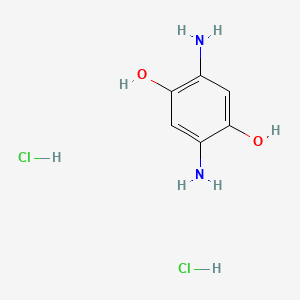

2,5-Diaminobenzene-1,4-diol dihydrochloride

Description

The exact mass of the compound 2,5-Diaminobenzene-1,4-diol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Diaminobenzene-1,4-diol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diaminobenzene-1,4-diol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diaminobenzene-1,4-diol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILKAWPWTYPHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583551 | |

| Record name | 2,5-Diaminobenzene-1,4-diol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24171-03-7 | |

| Record name | 2,5-Diaminobenzene-1,4-diol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminohydroquinone dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diaminobenzene-1,4-diol Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzene-1,4-diol, commonly handled as its more stable dihydrochloride salt (CAS RN: 24171-03-7), is a versatile aromatic compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring a hydroquinone ring substituted with two amino groups, imparts a high degree of reactivity and functionality. This guide provides a comprehensive overview of the chemical and physical properties of 2,5-diaminobenzene-1,4-diol dihydrochloride, detailed synthesis protocols, analytical characterization methods, safety and handling procedures, and its key applications, particularly in the development of high-performance polymers.

Introduction: A Multifunctional Building Block

2,5-Diaminobenzene-1,4-diol dihydrochloride is an organic salt with a symmetrical arrangement of electron-donating amino (-NH₂) and hydroxyl (-OH) groups on a benzene ring. This substitution pattern makes the molecule highly susceptible to oxidation in its free base form; thus, it is typically produced and utilized as the more stable dihydrochloride salt.[1] The protonation of the amino groups enhances stability and simplifies handling.

The primary utility of this compound lies in its role as a monomer for the synthesis of advanced polymers, most notably polybenzoxazoles (PBOs).[2] These polymers are renowned for their exceptional thermal stability, high tensile strength, and chemical resistance, making them suitable for demanding applications in aerospace, defense, and electronics.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,5-diaminobenzene-1,4-diol dihydrochloride is paramount for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 24171-03-7 | [4][5] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [2][5] |

| Molecular Weight | 213.06 g/mol | [2][5] |

| Appearance | Solid, often described as a gray to brown powder. | [1] |

| Melting Point | >300 °C | [3] |

| Purity | Commercially available in various purities, typically ≥90% or higher. | [5] |

| Solubility | Soluble in water. | [1] |

| Stability | Air sensitive; may discolor on storage. More stable than the free base. | [6] |

Synthesis and Purification

The synthesis of 2,5-diaminobenzene-1,4-diol dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective method involves the catalytic hydrogenation of a dinitro precursor.

Synthetic Pathway: Catalytic Hydrogenation

The core of this synthesis is the reduction of the two nitro (-NO₂) groups of a substituted dinitrobenzene to amino (-NH₂) groups.

Caption: General synthesis workflow for 2,5-Diaminobenzene-1,4-diol Dihydrochloride.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods and should be performed by qualified personnel in a controlled laboratory setting.[2]

Materials:

-

1,4-dihydroxy-2-chloro-2,5-dinitrobenzene

-

Glacial acetic acid

-

Sodium acetate (NaOAc)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Concentrated hydrochloric acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Deionized water

Procedure:

-

Reaction Setup: In a high-pressure autoclave (e.g., Hastelloy C), combine 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene (0.5 moles), glacial acetic acid (400 mL), sodium acetate (0.5 moles), 10% Pd/C (approx. 7.0 g), and water (100 mL).[2]

-

Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 400 psi. Maintain the reaction temperature between 40-50 °C. The hydrogen pressure should be kept between 100-400 psi throughout the reaction.[2]

-

Reaction Monitoring: The reaction is complete when hydrogen consumption ceases.[2]

-

Workup and Salt Formation: Cool the reactor to room temperature. Carefully vent the reactor and add 400 mL of concentrated hydrochloric acid containing 10 g of SnCl₂·2H₂O. The stannous chloride is added to prevent oxidation of the product.[2]

-

Isolation and Purification:

-

Filter the mixture to separate the crude product and the catalyst.[2]

-

Dissolve the crude product in approximately 200 g of water at 85 °C and filter to remove the catalyst.[2]

-

To the filtrate, add 100-300 mL of water and 500 mL of concentrated HCl to precipitate the dihydrochloride salt.[2]

-

The product can be further purified by recrystallization from the same solvent system to yield high-purity 2,5-diaminobenzene-1,4-diol dihydrochloride.[2]

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

While publicly available experimental spectra for 2,5-diaminobenzene-1,4-diol dihydrochloride are limited, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Due to the symmetry of the molecule, a single peak is expected for the two aromatic protons. The chemical shift would be influenced by the electron-donating effects of the amino and hydroxyl groups and the deshielding effect of the aromatic ring.

-

Broad signals corresponding to the protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups would also be present. These peaks are often exchangeable with D₂O.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Three distinct signals are anticipated in the aromatic region: one for the carbons bearing the amino groups, one for the carbons with the hydroxyl groups, and one for the remaining aromatic carbons.

-

-

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A reference FTIR spectrum (KBr wafer) is noted in the PubChem database.[2]

-

Characteristic absorption bands would include:

-

Broad O-H stretching vibrations from the hydroxyl groups and N-H stretching from the ammonium groups, typically in the range of 3200-3600 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-O stretching vibrations around 1200 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

-

-

UV-Vis (Ultraviolet-Visible Spectroscopy):

-

The presence of the aromatic chromophore with multiple auxochromes (-OH, -NH₂) is expected to result in strong UV absorption. The absorption maxima would likely be shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene due to the electron-donating nature of the substituents.

-

Reactivity and Applications

The chemical reactivity of 2,5-diaminobenzene-1,4-diol dihydrochloride is centered around its amino and hydroxyl functional groups, making it a valuable monomer in polycondensation reactions.

Caption: Key application areas for 2,5-Diaminobenzene-1,4-diol Dihydrochloride.

High-Performance Polymers (Polybenzoxazoles)

The most significant application of this compound is in the synthesis of trans-PBO. The reaction with dicarboxylic acids or their derivatives, such as terephthaloyl chloride, under dehydrating conditions leads to the formation of the rigid-rod polymer. The resulting fibers exhibit:

-

Exceptional Thermal Stability: Stable at high temperatures.[2]

-

High Tensile Strength and Modulus: Superior mechanical properties.[2]

-

Chemical Inertness: Resistant to a wide range of chemicals.

Emerging Applications

-

Organic Electronics: The hydroquinone moiety provides redox activity, making it a candidate for use in organic electrode materials for rechargeable batteries and as a building block for organic semiconductors.[1]

-

Metal-Organic Frameworks (MOFs): The functional groups can act as coordination sites for metal ions, enabling its use as an organic linker in the construction of porous MOFs for gas storage and catalysis.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,5-diaminobenzene-1,4-diol dihydrochloride.

-

Hazard Identification:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

-

Handling:

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

2,5-Diaminobenzene-1,4-diol dihydrochloride is a pivotal chemical intermediate with a well-defined role in the synthesis of high-performance materials. Its unique chemical structure offers a platform for creating robust polymers with exceptional properties. While its synthesis and primary applications are well-established, further exploration into its use in organic electronics and porous materials presents exciting avenues for future research and development. A comprehensive understanding of its chemical properties, synthesis, and handling is crucial for unlocking its full potential in advanced applications.

References

-

ChemBK. (n.d.). 2,5-Diaminobenzene-1,4-diol dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14618269, 2,5-Diamino-1,4-benzenedithiol Dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736297, 2,5-Diaminobenzene-1,4-diol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Diaminohydrochinon-dihydrochlorid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 24171-03-7, 2,5-DIAMINO-1,4-DIHYDROXYBENZENE DIHYDROCHLORIDE. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,5-diaminobenzene-1,4-diol,dihydrochloride. Retrieved from [Link]

Sources

- 1. 2,5-Diaminohydrochinon-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. 2,5-Diaminohydroquinone dihydrochloride | C6H10Cl2N2O2 | CID 16212088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2,5-Diaminobenzene-1,4-diol dihydrochloride | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 2,5-Diaminohydroquinone dihydrochloride, 97% 0.25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

An In-depth Technical Guide to 2,5-Diaminobenzene-1,4-diol Dihydrochloride (CAS: 24171-03-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile but Demanding Monomer

2,5-Diaminobenzene-1,4-diol, more commonly handled as its more stable dihydrochloride salt (CAS: 24171-03-7), is a highly functionalized aromatic compound. Its structure, featuring a hydroquinone core symmetrically substituted with two amino groups, makes it a valuable monomer for advanced polymer synthesis. However, this same reactivity renders the free base highly susceptible to oxidation, necessitating its storage and use as the dihydrochloride salt. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and, most importantly, its role as a critical building block in materials with significant potential in high-performance and biomedical applications. For professionals in drug development, while the monomer itself is not a therapeutic agent, it serves as a foundational component for creating sophisticated drug delivery platforms and other advanced materials.

Physicochemical Properties and Identification

2,5-Diaminobenzene-1,4-diol dihydrochloride is a crystalline solid, typically appearing as a pale grey to brown powder. The compound is sensitive to air and may darken upon storage. Due to its high melting point, it decomposes before boiling.

| Property | Value |

| CAS Number | 24171-03-7 |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ |

| Molecular Weight | 213.06 g/mol |

| IUPAC Name | 2,5-diaminobenzene-1,4-diol;dihydrochloride |

| Synonyms | 2,5-Diaminohydroquinone dihydrochloride |

| Melting Point | >300 °C |

| Appearance | Pale grey to dark grey or purple to brown powder.[1] |

| Storage | Inert atmosphere, Room Temperature, protect from air and light.[1] |

Synthesis and Purification

The primary route to synthesizing 2,5-Diaminobenzene-1,4-diol dihydrochloride involves the reduction of a corresponding dinitroaromatic precursor. The following protocol is adapted from established methodologies.

Synthesis Workflow

Caption: General synthesis workflow for 2,5-Diaminobenzene-1,4-diol dihydrochloride.

Detailed Synthesis Protocol

This protocol describes the reduction of a dinitro precursor via catalytic hydrogenation.

Materials:

-

2,5-dinitro-1,4-dihydroxybenzene (or a suitable chlorinated precursor like 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene)

-

Palladium on carbon (10% Pd/C)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) as an antioxidant

-

Hydrogen (H₂) gas

-

High-pressure autoclave (e.g., Hastelloy)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine the dinitro precursor, glacial acetic acid, water, and 10% Pd/C catalyst.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with H₂ gas (typically to 100-400 psi). Heat the mixture to 40-50 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by observing the rate of hydrogen consumption. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and add concentrated hydrochloric acid, optionally containing a small amount of SnCl₂·2H₂O to prevent oxidation of the product.

-

Isolation and Purification: Filter the mixture to remove the Pd/C catalyst. The crude product can be precipitated from the filtrate. For higher purity, the crude product can be dissolved in hot, dilute HCl, treated with activated carbon, and recrystallized. The resulting crystals are filtered, washed with a small amount of cold ethanol, and dried under vacuum.

Quality Control and Analytical Protocols

Rigorous quality control is essential due to the compound's instability and the high-purity requirements for polymerization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aromatic amines.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at 254 nm is typically effective for aromatic compounds.

-

Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.

-

Rationale: This method separates the target compound from potential starting materials, by-products, and degradation products. The acidic mobile phase ensures that the amine groups are protonated, leading to better peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for structural confirmation.

-

Solvent: Deuterated water (D₂O) or DMSO-d₆. D₂O is often preferred for dihydrochloride salts.

-

¹H NMR: Expect signals corresponding to the aromatic protons. The amino and hydroxyl protons may exchange with D₂O, leading to their signal disappearance.

-

¹³C NMR: Expect distinct signals for the aromatic carbons. The symmetry of the molecule will influence the number of unique signals observed. Carbons bonded to hydroxyl and amino groups will be shifted downfield.

-

Rationale: NMR provides unambiguous structural verification and can help identify impurities if their signals do not overlap with the main compound.

Core Applications: A Monomer for Advanced Materials

The primary utility of 2,5-Diaminobenzene-1,4-diol dihydrochloride is not in its direct biological activity, but as a high-purity monomer for synthesizing polymers with exceptional properties.

Polybenzoxazoles (PBOs)

PBOs are a class of rigid-rod polymers known for their outstanding thermal stability, high tensile strength, and chemical resistance.

-

Synthesis: 2,5-Diaminobenzene-1,4-diol dihydrochloride is polycondensed with dicarboxylic acids (or their derivatives, like terephthaloyl chloride) to form a poly(hydroxy amide) precursor. This precursor is then thermally treated to induce cyclodehydration, forming the final polybenzoxazole structure.

-

Biomedical Relevance: While traditional PBOs are used in aerospace and ballistics, research is emerging on their use in biomedical applications where high strength and stability are required.[2] Biocompatible PBOs could potentially be used for durable medical implants or devices.

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with a highly ordered structure, constructed from organic building blocks linked by strong covalent bonds.

-

Role as a Linker: The diamino functionality of the molecule allows it to serve as a "linker" or "strut" in the construction of 2D or 3D COF architectures. It can be reacted with multi-aldehyde monomers to form stable imine-linked frameworks.

-

Drug Development Applications: The well-defined pores and high surface area of COFs make them excellent candidates for drug delivery systems.[3][4][5] Drugs can be loaded into the pores and released in a controlled manner, potentially triggered by pH or other stimuli.[6] The absence of heavy metals in COFs makes them an attractive, potentially less toxic alternative to metal-organic frameworks (MOFs).[5]

Caption: Workflow for COF synthesis and application in drug delivery.

Potential Bioactivity and Toxicological Profile: An Extrapolative View

Direct pharmacological studies on 2,5-Diaminobenzene-1,4-diol dihydrochloride are scarce. However, by examining its structural components—a hydroquinone core and a p-phenylenediamine arrangement—we can infer a potential toxicological profile that warrants significant caution.

-

Hydroquinone Moiety: Hydroquinone is a well-known metabolite of benzene and can induce oxidative stress.[7] It is used topically as a skin-lightening agent by inhibiting tyrosinase, but its use is regulated due to concerns about carcinogenicity and a skin condition called ochronosis.[8][9] The primary mechanism of toxicity is believed to involve its oxidation to reactive semiquinone and benzoquinone species, which can bind to macromolecules like DNA and proteins.[7][10]

-

p-Phenylenediamine (PPD) Moiety: PPD is notorious as a potent contact allergen, particularly in hair dyes, and can cause severe dermatitis.[11][12] Acute high-level exposure to PPD can lead to systemic toxicity, including respiratory distress and renal failure.[13] While its carcinogenicity in humans is not definitively established, it remains a compound of concern.[12][13]

Expert Insight: Given the toxicological profiles of its core structures, 2,5-Diaminobenzene-1,4-diol dihydrochloride should be handled as a hazardous substance. It is not intended for direct therapeutic use. Its value in drug development is as a precursor to create stable, well-defined nanostructures (like COFs) that can act as carriers. The final biocompatibility of these larger structures must be rigorously evaluated and is not solely dependent on the properties of the monomer.

Safety and Handling

Appropriate safety protocols are mandatory when working with this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[14]

-

Handling: Avoid creating dust. The compound is air-sensitive, so it should be stored under an inert atmosphere (e.g., argon or nitrogen).[14] Prevent contact with skin and eyes.

-

First Aid:

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2,5-Diaminobenzene-1,4-diol dihydrochloride is a specialized chemical intermediate whose value lies in its ability to form highly stable and ordered polymeric materials. For researchers in materials science, it is a key monomer for producing high-performance PBOs and functional COFs. For professionals in drug development, its significance is indirect but profound; it enables the construction of next-generation drug delivery platforms where the precise architecture of a COF can be leveraged for controlled release and targeted therapy.

Future research will likely focus on enhancing the biocompatibility and biodegradability of the polymers derived from this monomer, further expanding their utility in advanced biomedical applications, from regenerative medicine to theranostics.

References

-

Chemical Communications (RSC Publishing). Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. Available at: [Link]

-

Enguita, F. J., & Leitão, A. L. (2013). Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers. BioMed Research International, 2013, 542168. Available at: [Link]

-

Li, Z., et al. (2022). Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy. Journal of Nanobiotechnology, 20(1), 438. Available at: [Link]

-

Campaign for Safe Cosmetics. p-Phenylenediamine. Available at: [Link]

-

Taylor & Francis Group. (2022). Covalent Organic Frameworks (COFs) for Drug Delivery Applications. In Nanomaterials for Drug Delivery and Therapy. Available at: [Link]

-

U.S. Environmental Protection Agency. p-Phenylenediamine Hazard Summary. Available at: [Link]

-

MDPI. Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents. Materials, 15(20), 7215. Available at: [Link]

-

News-Medical.Net. Health Implications of p-Phenylenediamine: The Aromatic Amine in Permanent Hair Dye. Available at: [Link]

-

Dovepress. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery. International Journal of Nanomedicine, 17, 3457-3474. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Hydroquinone. In StatPearls. Available at: [Link]

-

SlideShare. The Biochemical and Toxicological Effects of Hydroquinone in Skin Lightening Formulations. Available at: [Link]

-

Campaign for Safe Cosmetics. Hydroquinone. Available at: [Link]

-

Taylor & Francis Online. The Toxicology of Hydroquinone — Relevance to Occupational and Environmental Exposure. Critical Reviews in Toxicology, 25(3), 199-225. Available at: [Link]

-

Wikipedia. p-Phenylenediamine. Available at: [Link]

-

New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: p-Phenylenediamine. Available at: [Link]

-

Taylor & Francis Online. Synthesis and lithographic properties of positive-tone poly(benzoxazole)s by the effect of amine end-cappers. Journal of Adhesion Science and Technology, 30(10), 1083-1097. Available at: [Link]

-

Eindhoven University of Technology Research Portal. Poly(2-oxazolines) in biological and biomedical application contexts. Advanced Drug Delivery Reviews, 64(3), 254-266. Available at: [Link]

-

ACS Publications. Vapor Deposition and Curing of Polybenzoxazole Precursors. Macromolecules, 39(22), 7561-7565. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Polyhydroxyamide Copolymers as Precursors of Polybenzoxazoles. Available at: [Link]

-

OENO One. HPLC determination of agmatine and other amines in wine. J. Int. Sci. Vigne Vin, 37(4), 237-242. Available at: [Link]

-

ResearchGate. Polyoxazoline: A review article from polymerization to smart behaviors and biomedical applications. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Diamine Disulfate. Available at: [Link]

-

ACS Publications. Preparing Multifunctional High-Performance Cross-Linked Polybenzoxazole Aerogels from Polybenzoxazine. ACS Applied Polymer Materials, 3(5), 2661–2669. Available at: [Link]

-

ACS Publications. A mechanistic study of polybenzoxazole formation with model compounds. Macromolecules, 29(24), 7877-7885. Available at: [Link]

-

National Center for Biotechnology Information. Recent Overviews in Functional Polymer Composites for Biomedical Applications. Polymers, 13(16), 2609. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect, 9(16), e202401777. Available at: [Link]

-

ResearchGate. Download Table: 1 H NMR and IR spectra of compounds 2-5. Available at: [Link]

-

Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

-

Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000235). Available at: [Link]

-

PubChem. 2,5-Diaminohydroquinone dihydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0207626. Available at: [Link]

-

National Center for Biotechnology Information. Biomedical Applications of Biodegradable Polymers. Journal of Polymer Science Part B: Polymer Physics, 51(1), 1-30. Available at: [Link]

Sources

- 1. 2,5-Diaminohydroquinone dihydrochloride, 97% 0.25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. safecosmetics.org [safecosmetics.org]

- 10. tandfonline.com [tandfonline.com]

- 11. safecosmetics.org [safecosmetics.org]

- 12. news-medical.net [news-medical.net]

- 13. epa.gov [epa.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,5-Diaminobenzene-1,4-diol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Diaminobenzene-1,4-diol dihydrochloride, a versatile aromatic compound with significant potential in materials science and medicinal chemistry. This document delves into the molecule's core structural features, supported by spectroscopic analysis and crystallographic principles. It further outlines a detailed synthesis protocol and explores its application in the development of advanced polymers. The guide also discusses the potential biological significance of the broader class of diaminohydroquinone derivatives, particularly their emerging role as Hsp90 inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, polymer chemistry, and drug discovery, providing both foundational knowledge and practical insights to stimulate further innovation.

Introduction: Unveiling a Key Building Block

2,5-Diaminobenzene-1,4-diol, also commonly known as 2,5-diaminohydroquinone, is an aromatic organic compound characterized by a benzene ring substituted with two amino (-NH₂) groups and two hydroxyl (-OH) groups. Due to its propensity for oxidation in its free base form, it is most commonly supplied and utilized as its more stable dihydrochloride salt, 2,5-Diaminobenzene-1,4-diol dihydrochloride. This salt presents as a white to off-white crystalline solid and serves as a crucial intermediate in the synthesis of a variety of technologically important materials. Its unique molecular architecture, featuring both electron-donating amino and hydroxyl functionalities, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of high-performance polymers, such as polybenzoxazoles, and as a scaffold in the design of biologically active molecules. This guide will provide an in-depth exploration of the molecular structure, synthesis, and key applications of this important chemical entity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 2,5-Diaminobenzene-1,4-diol dihydrochloride is paramount for its effective use in research and development. The following table summarizes its key identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | 2,5-diaminobenzene-1,4-diol;dihydrochloride | |

| Synonyms | 2,5-Diaminohydroquinone dihydrochloride | |

| CAS Number | 24171-03-7 | |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | |

| Molecular Weight | 213.06 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in water | |

| Sensitivity | Air sensitive |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of 2,5-Diaminobenzene-1,4-diol dihydrochloride.

The ¹H NMR spectrum provides insight into the proton environments within the molecule. Based on available data for the dihydrochloride salt in DMSO-d₆, the following chemical shifts are observed.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.48 | singlet | 2H | -OH |

| 9.93 | singlet | 4H | -NH₂ |

| 7.19 | singlet | 2H | Ar-H |

The presence of singlets for all proton signals is indicative of the symmetrical nature of the molecule. The downfield shifts of the hydroxyl and amino protons are characteristic of their acidic nature and involvement in hydrogen bonding with the solvent.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-OH |

| ~130-135 | C-NH₂ |

| ~95-100 | C-H |

The carbon atoms attached to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear further downfield.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum (KBr pellet) of 2,5-Diaminobenzene-1,4-diol dihydrochloride exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3043.39 | Aromatic C-H stretch |

| 2564.38 | N-H stretch (ammonium salt) |

| 1552.98 | N-H bend |

| 1492.70, 1451.79 | Aromatic C=C stretch |

| 1356.32 | C-N stretch |

| 1200.14 | C-O stretch (phenol) |

| 892.13, 861.35 | Aromatic C-H out-of-plane bend |

| 639.58 |

The broad band in the region of 2500-3000 cm⁻¹ is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) groups in the dihydrochloride salt.

Molecular Structure and Crystallography

The molecular structure of 2,5-Diaminobenzene-1,4-diol is defined by a planar benzene ring with four substituents. The dihydrochloride salt formation involves the protonation of the two basic amino groups to form ammonium chlorides. This not only enhances the stability of the compound but also influences its crystal packing.

While a specific crystallographic information file (CIF) for 2,5-Diaminobenzene-1,4-diol dihydrochloride is not publicly available, studies on similar diamino-substituted 1,4-benzoquinones reveal that their crystal structures are significantly stabilized by an extensive network of intermolecular hydrogen bonds.[2][3] It is highly probable that the crystal lattice of 2,5-Diaminobenzene-1,4-diol dihydrochloride is also dominated by strong hydrogen bonding interactions between the ammonium groups, hydroxyl groups, and the chloride counter-ions, leading to a highly ordered and stable crystalline solid.

Caption: 2D structure of 2,5-Diaminobenzene-1,4-diol.

Synthesis and Mechanistic Insights

The synthesis of 2,5-Diaminobenzene-1,4-diol dihydrochloride is typically achieved through the reduction of a suitable precursor. A common and effective method involves the catalytic hydrogenation of 2,5-diamino-3,6-dichlorobenzoquinone.

Experimental Protocol: Synthesis from 2,5-Diamino-3,6-dichlorobenzoquinone

Materials:

-

2,5-Diamino-3,6-dichlorobenzoquinone

-

Palladium on carbon (Pd/C, 10 wt%)

-

Anhydrous stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl, 36 wt%)

-

Methanol

-

Deionized water

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

Procedure:

-

Reaction Setup: In a high-pressure reactor, a solution of 2,5-diamino-3,6-dichlorobenzoquinone in methanol is prepared. To this solution, a catalytic amount of 10% Pd/C is added.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) and pressure for a specified duration (e.g., 6 hours). The hydrogen pressure is monitored and replenished as needed.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the Pd/C catalyst.

-

Stabilization and Precipitation: The filtrate is added to a solution of anhydrous stannous chloride in hydrochloric acid. This step is crucial to prevent the re-oxidation of the hydroquinone product.

-

Isolation and Purification: The pH of the resulting solution is adjusted to approximately 1-3 by the addition of concentrated hydrochloric acid. The solution is allowed to stand, typically overnight, to facilitate the precipitation of the dihydrochloride salt. The white solid product is then collected by suction filtration.

-

Drying: The collected solid is washed with a small amount of cold ethanol and then dried under vacuum to yield pure 2,5-Diaminobenzene-1,4-diol dihydrochloride.

Caption: Workflow for the synthesis of 2,5-Diaminobenzene-1,4-diol dihydrochloride.

Applications in Materials Science: Synthesis of High-Performance Polymers

One of the primary applications of 2,5-Diaminobenzene-1,4-diol dihydrochloride is as a monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO). PBO is a rigid-rod polymer renowned for its exceptional thermal stability, high tensile strength, and modulus.

Polymerization to Poly(p-phenylene benzobisoxazole) (PBO)

The synthesis of PBO involves a polycondensation reaction between 2,5-Diaminobenzene-1,4-diol dihydrochloride and terephthalic acid in a polyphosphoric acid (PPA) medium. The PPA serves as both a solvent and a dehydrating agent, facilitating the formation of the oxazole rings.

General Polymerization Procedure:

-

Monomer Preparation: 2,5-Diaminobenzene-1,4-diol dihydrochloride and terephthalic acid are dried under vacuum.

-

Polycondensation: The monomers are added to deoxygenated polyphosphoric acid in a reaction vessel under a nitrogen atmosphere. The mixture is heated in a stepwise manner to temperatures typically ranging from 100 °C to 200 °C.

-

Liquid Crystal Formation: As the polymerization progresses, the PBO polymer forms a liquid crystalline solution in PPA, which is crucial for achieving high molecular weight and optimal fiber properties during spinning.

-

Fiber Spinning: The highly viscous, liquid crystalline polymer solution is then extruded through a spinneret into a coagulation bath (e.g., water) to form PBO fibers.

-

Post-treatment: The resulting fibers are washed, dried, and can be further heat-treated to enhance their mechanical properties.

Caption: Process flow for the synthesis of PBO fibers.

Biological Significance and Therapeutic Potential

While 2,5-Diaminobenzene-1,4-diol dihydrochloride is primarily utilized in materials science, the core diaminohydroquinone scaffold and its derivatives have garnered interest in medicinal chemistry. In particular, aminobenzoquinones, which can be derived from diaminohydroquinones, have been investigated for their potential as anticancer agents.

Diaminobenzoquinones as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Several studies have shown that 2,5-diamino-1,4-benzoquinones, which are the oxidized form of 2,5-diaminohydroquinones, can act as Hsp90 inhibitors. These compounds are believed to bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This inhibition can trigger the degradation of key oncogenic proteins, leading to cell cycle arrest and apoptosis in cancer cells. The structural similarity of aminobenzoquinones to known Hsp90 inhibitors like the ansamycins has fueled research in this area.

Caption: Proposed mechanism of Hsp90 inhibition by 2,5-diamino-1,4-benzoquinone.

Safety and Handling

2,5-Diaminobenzene-1,4-diol dihydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated area or a fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is known to be air-sensitive, and prolonged exposure to air may lead to discoloration and degradation. Therefore, it should be stored under an inert atmosphere, such as argon or nitrogen, and kept in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,5-Diaminobenzene-1,4-diol dihydrochloride is a compound of significant scientific and industrial interest. Its unique molecular structure, characterized by the presence of both amino and hydroxyl functional groups, makes it a valuable and versatile building block in organic synthesis. This guide has provided a detailed overview of its molecular structure, supported by spectroscopic data, and has outlined a robust synthesis protocol. The critical role of this compound as a monomer in the production of high-performance polymers like PBO has been highlighted, along with a discussion of the emerging therapeutic potential of the diaminohydroquinone scaffold as Hsp90 inhibitors. It is anticipated that the information presented herein will serve as a valuable technical resource for researchers and professionals, fostering further exploration and innovation in the application of this remarkable molecule.

References

- CN109608343B - A kind of synthetic method of 2,5-diaminohydroquinone hydrochloride - Google Patents.

-

Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones - MDPI. Available at: [Link]

-

Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Available at: [Link]

-

Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

2,5-Diamino-1,4-benzoquinones: Promising candidates against HT-29 human colorectal cancer cell line and as HSP90 inhibitors. Available at: [Link]

-

PubChem Compound Summary for CID 16212088, 2,5-Diaminohydroquinone dihydrochloride. Available at: [Link]

-

Study on synthesis and properties of poly(p-phenylene-benzobisoxazole) (PBO) fiber - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,5-Diaminobenzene-1,4-diol Dihydrochloride

Abstract

2,5-Diaminobenzene-1,4-diol, often handled as its more stable dihydrochloride salt, is a highly functionalized aromatic compound with significant potential in materials science and as a precursor in complex organic synthesis. Despite its importance, a comprehensive public repository of its experimental spectroscopic data is notably absent. This technical guide addresses this critical gap by providing a detailed predictive analysis of its expected spectroscopic characteristics. Grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS), this paper offers researchers and drug development professionals a robust framework for the identification and characterization of this compound. Each section provides predicted spectral features, explains the underlying chemical principles, and details standardized protocols for experimental data acquisition.

Introduction: The Challenge of Characterizing a Reactive Intermediate

2,5-Diaminobenzene-1,4-diol is an aromatic compound featuring two electron-donating amino groups and two hydroxyl groups in a para- and ortho/meta-relationship, respectively. This substitution pattern makes the molecule highly susceptible to oxidation, turning it from a colorless solid into deeply colored quinone-imine species upon exposure to air. For this reason, it is almost exclusively synthesized, stored, and utilized as its dihydrochloride salt (C₆H₁₀Cl₂N₂O₂), which significantly enhances its stability.

The inherent reactivity of the free base and the complexities introduced by the salt formation necessitate a thorough and well-understood analytical strategy for its characterization. However, a conspicuous lack of published, peer-reviewed spectroscopic data for 2,5-diaminobenzene-1,4-diol dihydrochloride presents a significant challenge for researchers. This guide is structured to provide a predictive yet scientifically rigorous overview of the expected spectroscopic data, empowering scientists to identify, confirm, and assess the purity of this valuable synthetic intermediate.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecule's structure is paramount for predicting its spectroscopic behavior.

Figure 1: Chemical structure of 2,5-Diaminobenzene-1,4-diol Dihydrochloride.

The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 and C2-C5 bonds. This symmetry element is crucial as it renders certain atoms chemically equivalent, which directly impacts the number of signals observed in NMR spectroscopy. Specifically:

-

The two aromatic protons (at C3 and C6) are equivalent.

-

The two hydroxyl groups are equivalent.

-

The two protonated amino groups are equivalent.

-

The carbon atoms C1 and C4 are equivalent, as are C2 and C5, and C3 and C6.

This equivalence simplifies the predicted NMR spectra, as will be discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2,5-diaminobenzene-1,4-diol dihydrochloride, analysis in a suitable deuterated solvent such as DMSO-d₆ or D₂O is necessary. The protonation of the amino groups means the exchange rate of the N-H and O-H protons can vary, potentially affecting signal sharpness.

Predicted ¹H NMR Spectrum

Based on the structure and electronic effects of the substituents, the following proton signals are predicted:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~9.0 - 10.0 | Broad Singlet | 2H | Ar-OH | Phenolic protons are acidic and their chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they typically appear downfield due to strong hydrogen bonding with the solvent. |

| ~7.5 - 8.5 | Broad Singlet | 6H | Ar-NH₃⁺ | The protons on the ammonium groups are expected to be significantly deshielded due to the positive charge. Their signals are often broad due to quadrupolar relaxation of the nitrogen atom and potential exchange with the solvent. |

| ~7.0 - 7.2 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to molecular symmetry. They are flanked by an electron-donating -OH group and an electron-withdrawing -NH₃⁺ group, leading to a chemical shift in the aromatic region. A singlet is predicted as there are no adjacent protons to couple with. Data for hydroquinone shows aromatic protons around 6.8 ppm[1][2][3][4][5], while p-phenylenediamine shows them at ~6.6 ppm[6]. The combined deshielding effect of the -NH₃⁺ groups will likely shift this signal further downfield. |

Predicted ¹³C NMR Spectrum

The symmetry of the molecule predicts three distinct signals for the aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Field Insights |

| ~145 - 150 | C -OH | The carbons bearing the hydroxyl groups (C1, C4) are significantly deshielded by the electronegative oxygen atom. |

| ~125 - 130 | C -NH₃⁺ | The carbons attached to the protonated amino groups (C2, C5) are also downfield, influenced by the electron-withdrawing nature of the ammonium cation. For comparison, the C-NH₂ carbon in p-phenylenediamine appears around 138 ppm[6][7]. |

| ~115 - 120 | C -H | The carbons bonded to hydrogen (C3, C6) are expected to be the most upfield of the aromatic carbons. |

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis of a solid organic compound.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-diaminobenzene-1,4-diol dihydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for polar, salt-like compounds and allows for the observation of exchangeable -OH and -NH₃⁺ protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Tuning and Shimming: Before data acquisition, the probe must be tuned to the correct frequency for ¹H and ¹³C nuclei, and the magnetic field must be shimmed to ensure homogeneity and sharp signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected.

-

Data Analysis: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C). Integrate the proton signals and assign the peaks based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Field Insights |

| 3200 - 3500 | Broad, Strong | O-H Stretch | Phenolic -OH | The broadness is due to intermolecular hydrogen bonding, a characteristic feature of phenols.[8] |

| 2800 - 3100 | Broad, Strong | N-H Stretch | Ammonium -NH₃⁺ | The stretching vibrations of the N-H bonds in the ammonium salt appear as a very broad and strong absorption band, often overlapping with C-H stretches. |

| ~3030 | Medium | C-H Stretch | Aromatic C-H | This band is characteristic of C(sp²)-H bonds on the benzene ring. |

| 1550 - 1650 | Medium-Strong | N-H Bend | Ammonium -NH₃⁺ | The scissoring vibration of the primary ammonium group is expected in this region.[9][10][11] |

| 1450 - 1600 | Medium | C=C Stretch | Aromatic Ring | Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| 1250 - 1350 | Strong | C-N Stretch | Aromatic C-N | The C-N stretching vibration for aromatic amines typically appears as a strong band in this region.[10][11] |

| 1150 - 1250 | Strong | C-O Stretch | Phenolic C-O | The stretching of the carbon-oxygen bond in phenols gives rise to a strong absorption. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): This is the most common and convenient method for solid samples. Place a small amount (a few milligrams) of the dry, powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Before analyzing the sample, acquire a background spectrum of the empty ATR setup. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the functional groups predicted for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The substituted benzene ring in 2,5-diaminobenzene-1,4-diol dihydrochloride constitutes a strong chromophore.

Predicted UV-Vis Absorption

-

Predicted λmax: Benzene itself displays a secondary absorption band (B-band) around 256 nm.[12] The presence of strong auxochromes (electron-donating groups) like -OH and -NH₂ dramatically shifts this absorption to longer wavelengths (a bathochromic shift). In the dihydrochloride salt, the amino groups are protonated to -NH₃⁺, which reduces their electron-donating ability. However, the hydroxyl groups remain powerful auxochromes. Therefore, two primary absorption bands are expected:

-

Solvatochromism: The position of the λmax is expected to be influenced by solvent polarity. Polar solvents can stabilize the excited state through hydrogen bonding, potentially causing further shifts in the absorption maxima.[13][14]

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or water are suitable choices.

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Blanking: Place the reference cuvette in the appropriate beam path and run a baseline scan to zero the instrument.

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electrospray ionization (ESI) would be an appropriate technique due to its polar and salt-like nature. The data below is predicted for the free base (C₆H₈N₂O₂; MW = 140.14 g/mol ), which would be observed after in-source neutralization or by analyzing a solution of the free base.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 140 . Due to the presence of two nitrogen atoms, this molecular weight is an even number, consistent with the Nitrogen Rule.

-

Major Fragmentation Pathways: Aromatic rings are stable, so fragmentation is often initiated by the functional groups.

Figure 3: A plausible fragmentation pathway for 2,5-Diaminobenzene-1,4-diol.

-

Loss of CO (Decarbonylation): A common fragmentation pathway for phenols involves the loss of a carbon monoxide molecule after initial rearrangement, which would lead to a fragment at m/z = 112 .[16]

-

Loss of HCN: Subsequent fragmentation could involve the loss of hydrogen cyanide from the amino groups, leading to a fragment at m/z = 113 (from M-HCN) or further fragmentation from other ions.

-

Ring Cleavage: While less common for stable aromatic systems, cleavage of the ring itself could occur after initial fragmentations.

Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, providing definitive confirmation of the molecular formula.

Conclusion

While experimental spectra for 2,5-diaminobenzene-1,4-diol dihydrochloride are not widely disseminated, a comprehensive spectroscopic profile can be reliably predicted based on its chemical structure and established principles of analytical chemistry. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, IR, UV-Vis, and MS data, alongside robust, field-tested protocols for their acquisition. The predicted data serves as a benchmark for structural confirmation, while the detailed methodologies offer a practical roadmap for generating high-quality experimental results. By combining these predictive insights with rigorous experimental work, scientists can confidently characterize this versatile and important chemical compound.

References

-

Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. PubMed, National Center for Biotechnology Information. [Link]

-

Ultraviolet absorption spectra of seven substituted benzenes. National Institute of Standards and Technology (NIST). [Link]

-

p-Phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]

-

Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. ResearchGate. [Link]

-

H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. ACS Publications. [Link]

-

Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed, National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Human Metabolome Database. [Link]

-

Hydroquinone at BMRB. Biological Magnetic Resonance Bank. [Link]

-

IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster. ResearchGate. [Link]

-

Ultraviolet Spectroscopy. St. Paul's Cathedral Mission College. [Link]

-

Infrared Spectroscopy. CDN. [Link]

-

p-Phenylenediamine, N'-ethyl-N,N-dimethyl- - 13C NMR. SpectraBase. [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002434). Human Metabolome Database. [Link]

-

Hydroquinone. SpectraBase. [Link]

-

FT-IR spectra of isomers of aminophenol. ResearchGate. [Link]

-

UV/VIS Spectroscopy. University of Pretoria. [Link]

-

For the IR Spectra of 4-Aminophenol and Acetaminophen... Chegg. [Link]

-

UV-visible absorption spectrum of benzene, methylbenzene... Doc Brown's Chemistry. [Link]

-

The Ultraviolet Absorption Spectra of Simple Unsaturated Compounds. I. Mono- and p-Disubstituted Benzene Derivatives. Journal of the American Chemical Society. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

[Influence of solvents on IR spectrum of aromatic amines]. PubMed, National Center for Biotechnology Information. [Link]

-

Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]

-

IR Spectroscopy Tutorial: Amines. OrgChem-Cuba. [Link]

-

UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. SIELC Technologies. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. SIELC Technologies. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed, National Center for Biotechnology Information. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

13C NMR predictor. virtual Chemistry 3D. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Fragmentation and Interpretation of Spectra. DePauw University. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

-

Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution. SciSpace. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Spectrophotometric Determination of Certain Vicinal Dihydroxybenzene Derivatives in Pharmaceutical Preparations. ResearchGate. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434) [hmdb.ca]

- 2. bmse000293 Hydroquinone at BMRB [bmrb.io]

- 3. Hydroquinone(123-31-9) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002434) [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Phenylenediamine(106-50-3) 13C NMR [m.chemicalbook.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. allreviewjournal.com [allreviewjournal.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Diaminohydroquinone Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Diaminohydroquinone dihydrochloride. In the absence of publicly available experimental spectra for this specific molecule, this paper leverages fundamental NMR principles, substituent effect analysis, and comparative data from analogous compounds—hydroquinone and p-phenylenediamine—to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and quality control of aromatic compounds. We will delve into the causality behind experimental choices, provide a robust protocol for spectral acquisition, and present a detailed, predictive analysis of the chemical shifts and coupling patterns.

Introduction: The Structural Challenge and the Role of NMR

2,5-Diaminohydroquinone dihydrochloride is a highly functionalized aromatic compound, serving as a valuable building block in the synthesis of polymers, organic semiconductors, and metal-organic frameworks. Its structure, featuring two hydroxyl and two amino groups on a benzene ring, presents a unique case for spectroscopic analysis due to its high degree of symmetry and the presence of four electron-donating groups. The dihydrochloride form further influences the electronic environment by protonating the basic amino groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such molecules.[1] It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure verification. This guide will address the specific challenges in analyzing this molecule, such as the handling of labile protons and predicting the influence of multiple, powerful substituents on the aromatic ring.

Molecular Structure and Symmetry

The key to interpreting the NMR spectra of 2,5-Diaminohydroquinone dihydrochloride lies in its molecular symmetry. The molecule possesses a C2h symmetry axis, which dictates that certain protons and carbons are chemically equivalent. This equivalence significantly simplifies the expected spectra.

Diagram: Molecular Structure of 2,5-Diaminohydroquinone Dihydrochloride

Caption: Structure of 2,5-Diaminohydroquinone Dihydrochloride with atom numbering.

Due to symmetry:

-

Protons: The two aromatic protons (H3 and H6) are chemically equivalent. The protons on the two hydroxyl groups are equivalent, and the protons on the two ammonium groups are equivalent.

-

Carbons: C1 is equivalent to C4, C2 is equivalent to C5, and C3 is equivalent to C6.

This leads to the expectation of a very simple set of signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three main signals: one for the aromatic protons, one for the hydroxyl protons, and one for the ammonium protons. The analysis will be conducted assuming DMSO-d₆ as the solvent, which is ideal for observing exchangeable protons due to its ability to form hydrogen bonds, thus slowing down the exchange rate.[2]

Aromatic Protons (H3, H6)

-

Predicted Chemical Shift (δ): ~6.8 - 7.2 ppm

-

Multiplicity: Singlet

-

Integration: 2H

Justification: The chemical environment of the aromatic protons is influenced by four electron-donating groups. The hydroxyl (-OH) and amino (-NH₂) groups are strongly activating and ortho-, para-directing, meaning they increase electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (to lower ppm values) compared to benzene (δ ≈ 7.3 ppm).[3]

However, in the dihydrochloride form, the amino groups are protonated to ammonium groups (-N⁺H₃). The -N⁺H₃ group is an electron-withdrawing group due to its positive charge, which deactivates the ring and shifts protons downfield. Therefore, the final chemical shift will be a balance between the strong shielding effect of the two -OH groups and the deshielding effect of the two -N⁺H₃ groups.

For comparison, the aromatic protons of hydroquinone in DMSO-d₆ appear at δ 6.58 ppm.[4] The protons of p-phenylenediamine appear around δ 6.4-6.6 ppm. The electron-withdrawing nature of the -N⁺H₃ groups will shift the signal downfield from these values.

Due to the molecule's symmetry, H3 and H6 are chemically equivalent. They have no adjacent, non-equivalent protons to couple with, hence the signal will be a singlet.

Labile Protons (-OH and -N⁺H₃)

The chemical shifts of labile protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[5][6]

-

Hydroxyl Protons (-OH)

-

Predicted Chemical Shift (δ): ~8.5 - 9.5 ppm

-

Multiplicity: Broad Singlet

-

Integration: 2H

Justification: Phenolic protons in DMSO-d₆ typically appear in this range. For example, the hydroxyl protons of hydroquinone in DMSO-d₆ are observed at δ 8.59 ppm.[4] The presence of adjacent electron-withdrawing ammonium groups may shift this signal slightly downfield. The signal is expected to be broad due to hydrogen bonding and exchange.

-

-

Ammonium Protons (-N⁺H₃)

-

Predicted Chemical Shift (δ): ~7.5 - 8.5 ppm (highly variable)

-

Multiplicity: Broad Singlet

-

Integration: 6H

Justification: Protons on ammonium salts can appear over a wide range. The signal will be a broad singlet due to rapid exchange and quadrupolar broadening from the ¹⁴N nucleus. Its position can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -N⁺H₃ and -OH signals to disappear due to H/D exchange.[7]

-

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~6.8 - 7.2 | 2H | Singlet (s) | C3-H , C6-H |

| ~8.5 - 9.5 | 2H | Broad Singlet (br s) | OH |

| ~7.5 - 8.5 | 6H | Broad Singlet (br s) | N⁺H ₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be very simple, with only three signals corresponding to the three pairs of chemically equivalent carbon atoms.

-

Predicted Chemical Shift (δ):

-

C1, C4 (C-OH): ~145 - 150 ppm

-

C2, C5 (C-N⁺H₃): ~130 - 135 ppm

-

C3, C6 (C-H): ~115 - 120 ppm

-

Justification: The prediction is based on the additive effects of the substituents on the benzene ring.

-

C1, C4: These carbons are attached to the highly electronegative oxygen atoms, causing a strong downfield shift. In hydroquinone (in DMSO-d₆), these carbons appear at δ 149.7 ppm.[8] This provides a strong reference point.

-

C2, C5: The chemical shift of carbons attached to a protonated amino group is complex. While a neutral amino group is shielding (ipso-carbon of aniline is at δ 147.9 ppm, but shifts upfield with other donors), the protonated -N⁺H₃ group is expected to be less shielding. For reference, the carbons bearing the amino groups in p-phenylenediamine appear at δ 138.8 ppm. The positive charge will likely have a significant effect, but a precise prediction is difficult without direct empirical data.

-

C3, C6: These carbons are bonded to hydrogen and are ortho to both an -OH and an -N⁺H₃ group. The strong shielding effect of the -OH group will dominate, shifting these carbons significantly upfield. The carbons in hydroquinone appear at δ 115.8 ppm,[8] and in p-phenylenediamine at δ 115.5 ppm. The signal for C3/C6 in the target molecule is expected in a similar region.

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C1, C4 | Carbon attached to hydroxyl group; strong deshielding. |

| ~130 - 135 | C2, C5 | Carbon attached to protonated amino group. |

| ~115 - 120 | C3, C6 | Aromatic C-H, shielded by adjacent -OH group. |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 2,5-Diaminohydroquinone dihydrochloride, a carefully designed experimental protocol is essential.

Diagram: Experimental Workflow for NMR Analysis

Caption: Step-by-step workflow for acquiring and analyzing NMR spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2,5-Diaminohydroquinone dihydrochloride. Causality: This amount provides a good signal-to-noise ratio without saturation issues.

-

Dissolve the sample in approximately 0.7 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar compounds and slows the exchange rate of labile -OH and -NH protons, allowing for their observation.[2]

-

Vortex or briefly sonicate the mixture to ensure complete dissolution. The compound is known to be water-soluble, which aids its dissolution in the polar aprotic DMSO.

-

Transfer the clear solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. Causality: Good shimming is critical for resolving small coupling constants and obtaining accurate integrations.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (D1) of at least 2 seconds to allow for adequate relaxation of the nuclei between pulses, ensuring accurate integration.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale. For ¹H NMR, reference the residual DMSO peak to δ 2.50 ppm. For ¹³C NMR, reference the DMSO septet to δ 39.52 ppm.[9]

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Assign the peaks based on the predicted chemical shifts, multiplicities, and integrations as detailed in the sections above.

-

Conclusion

This technical guide provides a theoretically grounded framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2,5-Diaminohydroquinone dihydrochloride. By leveraging principles of molecular symmetry, substituent chemical shift effects, and data from analogous compounds, we have established a clear set of expectations for the spectral features of this molecule. The highly symmetrical nature of the compound leads to simplified spectra, with one predicted aromatic proton signal and three distinct carbon signals. The provided experimental protocol offers a self-validating system for researchers to acquire and confirm these predictions, ensuring the structural integrity and purity of this important chemical building block.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-